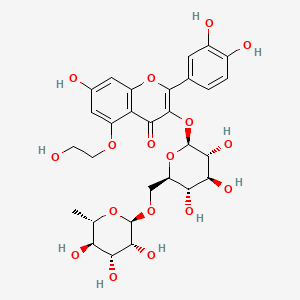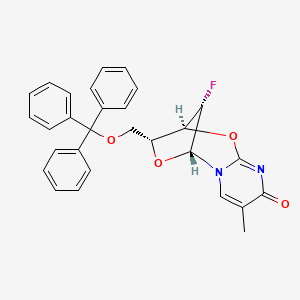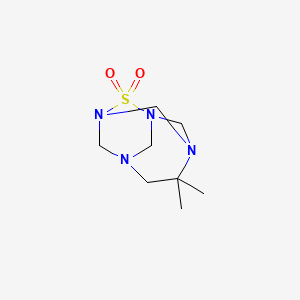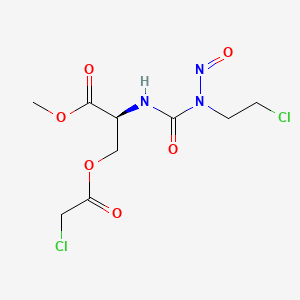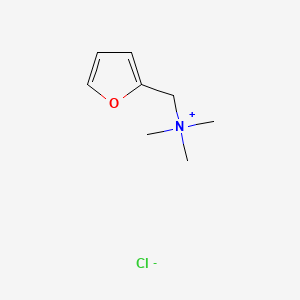
(20S)-Protopanaxadiol metabolite M1-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(20S)-Protopanaxadiol metabolite M1-2 is a derivative of protopanaxadiol, a type of dammarane-type triterpenoid saponin found in ginseng. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is a significant metabolite in the study of ginseng’s pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (20S)-Protopanaxadiol metabolite M1-2 typically involves the hydrolysis of ginsenosides, which are glycosylated derivatives of protopanaxadiol. The hydrolysis process can be carried out using acidic or enzymatic methods. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid under controlled conditions, while enzymatic hydrolysis employs specific enzymes like β-glucosidase to selectively cleave the glycosidic bonds.
Industrial Production Methods: Industrial production of this compound often utilizes biotransformation processes. Microbial fermentation using strains such as Aspergillus niger or Bacillus subtilis can efficiently convert ginsenosides to this compound. This method is preferred due to its high yield and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions: (20S)-Protopanaxadiol metabolite M1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN) to introduce various functional groups.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, ketones, and carboxylic acids, which can further be utilized in various chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
(20S)-Protopanaxadiol metabolite M1-2 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds.
Biology: The compound is used in studies related to cell signaling pathways and gene expression.
Medicine: It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: this compound is utilized in the development of health supplements and functional foods due to its therapeutic properties.
Wirkmechanismus
The mechanism of action of (20S)-Protopanaxadiol metabolite M1-2 involves its interaction with various molecular targets and pathways. It modulates the activity of key enzymes and receptors involved in inflammation, apoptosis, and cell proliferation. For instance, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
- Ginsenoside Rb1
- Ginsenoside Rg3
- Compound K
Comparison: (20S)-Protopanaxadiol metabolite M1-2 is unique due to its specific metabolic pathway and distinct pharmacological profile. Unlike ginsenoside Rb1 and Rg3, which are glycosylated, this compound is an aglycone, making it more lipophilic and potentially more bioavailable. Compound K, another metabolite, shares some similarities but differs in its glycosylation pattern and resultant biological activities.
Eigenschaften
CAS-Nummer |
141979-08-0 |
|---|---|
Molekularformel |
C30H52O4 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
DOAJFZJEGHSYOI-BVGXOPESSA-N |
Isomerische SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


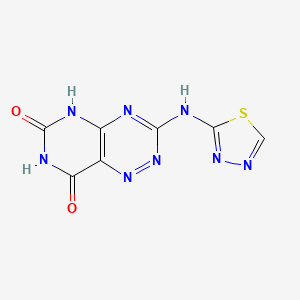
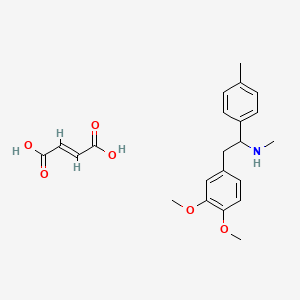
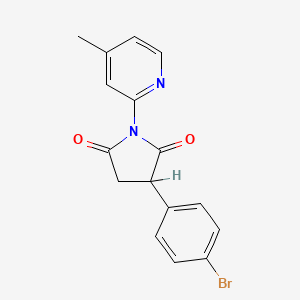
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
